molecular formula C21H26N2O4S B14442800 N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide CAS No. 74804-81-2

N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide

Cat. No.: B14442800
CAS No.: 74804-81-2
M. Wt: 402.5 g/mol
InChI Key: AFMUTQYPLKOQSP-UHFFFAOYSA-N
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Description

N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of acylthiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves the condensation of 3,4,5-triethoxybenzoic acid with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of corrosion inhibitors and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzylcarbamothioyl)benzamide
  • N-(Benzylcarbamothioyl)-4-methoxybenzamide
  • N-(Benzylcarbamothioyl)-3,4-dimethoxybenzamide

Uniqueness

N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility in organic solvents and potentially improve its interaction with biological targets compared to similar compounds without these groups.

Properties

CAS No.

74804-81-2

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(benzylcarbamothioyl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C21H26N2O4S/c1-4-25-17-12-16(13-18(26-5-2)19(17)27-6-3)20(24)23-21(28)22-14-15-10-8-7-9-11-15/h7-13H,4-6,14H2,1-3H3,(H2,22,23,24,28)

InChI Key

AFMUTQYPLKOQSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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